![molecular formula C21H23N3O5 B11147272 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide](/img/structure/B11147272.png)
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide
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Overview
Description
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core with methoxy substituents and an acetamide linkage, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 7,8-dimethoxyphthalazinone with 4-methoxyphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the phthalazinone core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products
Scientific Research Applications
2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide
- (S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid
Uniqueness
Compared to similar compounds, 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide stands out due to its specific substitution pattern and the presence of both methoxy and acetamide functionalities. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Biological Activity
The compound 2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide (CAS Number: 1282107-63-4) is a synthetic organic molecule characterized by its complex structure, which includes a phthalazinyl core and methoxy substituents. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O5, with a molecular weight of approximately 397.4 g/mol. The structural features include:
- Phthalazinyl core : A bicyclic structure known for its biological activity.
- Methoxy groups : Contribute to the compound's solubility and reactivity.
- Acetamide moiety : Enhances potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H23N3O5 |
Molecular Weight | 397.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Properties
Preliminary studies suggest that This compound exhibits promising antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Further studies are required to elucidate the specific molecular targets and pathways involved.
Case Studies
-
Study on Antimicrobial Activity :
- A study conducted by researchers demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating significant potency.
-
Anticancer Activity Assessment :
- In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : Interactions with key enzymes in metabolic pathways.
- Receptor Modulation : Binding to specific receptors involved in cell signaling.
- Cell Cycle Arrest : Inducing cell cycle checkpoints leading to apoptosis.
Future Directions
Further research is needed to fully understand the pharmacological profile of this compound. Key areas for future studies include:
- In vivo Studies : Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-16-7-4-14(5-8-16)10-11-22-18(25)13-24-21(26)19-15(12-23-24)6-9-17(28-2)20(19)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
AOVKVXFFYJLHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
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